molecular formula C24H19F2NO4 B557929 Fmoc-3,4-difluoro-L-phenylalanine CAS No. 198560-43-9

Fmoc-3,4-difluoro-L-phenylalanine

Cat. No.: B557929
CAS No.: 198560-43-9
M. Wt: 423.4 g/mol
InChI Key: IHSYIDJNVXPQRM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid that contains a substituted phenylalanine residue . It is primarily used in peptide synthesis . The primary targets of this compound are the proteins that are being synthesized. The role of these proteins varies widely depending on the specific protein being synthesized.

Mode of Action

The compound interacts with its targets during the process of peptide synthesis. It is incorporated into the growing peptide chain in place of the natural amino acid phenylalanine . The presence of two fluorine atoms on the 3 and 4 positions of the aromatic ring of the phenylalanine residue can potentially alter the properties of the synthesized protein .

Biochemical Pathways

The compound is involved in the biochemical pathway of protein synthesis. It is incorporated into the growing peptide chain during the elongation phase of protein synthesis . The downstream effects of this incorporation can vary widely and are dependent on the specific protein being synthesized and its role in the cell.

Pharmacokinetics

It is typically stored at temperatures between 0 and 8 degrees Celsius .

Result of Action

The result of the action of this compound is the synthesis of a peptide or protein that includes the difluorophenylalanine residue. This can potentially alter the properties of the synthesized protein, including its structure, function, and interactions with other molecules .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound .

Biochemical Analysis

Biochemical Properties

Fmoc-3,4-difluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in solid-phase peptide synthesis, where it serves as a building block for creating peptides with enhanced stability and bioactivity. The fluorine atoms in this compound increase the lipophilicity of the phenylalanine residue, which can influence the binding interactions with enzymes and proteins, leading to the formation of stable secondary structures such as helices and beta-turns .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing this compound have been shown to modulate signaling pathways involved in cell growth and differentiation. Additionally, the incorporation of this compound into peptides can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to more stable interactions. This can result in the inhibition or activation of specific enzymes, depending on the context of the biochemical reaction. Furthermore, the presence of this compound in peptides can influence gene expression by altering the transcriptional activity of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the bioactivity and stability of peptides without causing significant adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing tissue damage. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in amino acid metabolism. Additionally, this compound-containing peptides can influence the overall metabolic profile of cells by modulating key metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. The lipophilic nature of this compound allows it to readily cross cell membranes and reach intracellular compartments where it exerts its effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. For example, the presence of this compound in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound involve large-scale organic synthesis techniques, ensuring high purity and yield. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,4-difluoro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides and proteins with enhanced stability and bioactivity due to the presence of the difluoro-phenylalanine residue .

Scientific Research Applications

Chemistry

Fmoc-3,4-difluoro-L-phenylalanine is used in the synthesis of peptides and proteins with unique structural properties. It enhances the stability and bioactivity of these molecules, making them suitable for various applications .

Biology

In biological research, this compound is used to study protein folding and stability. It helps in understanding the role of fluorinated amino acids in protein structure and function .

Medicine

This compound-containing peptides are explored for their potential therapeutic applications. They are used in drug discovery to develop novel therapeutics with improved stability and efficacy .

Industry

In materials science, this compound is utilized to create novel hydrogels, coatings, and other materials with enhanced properties. It is also used in the development of biomaterials for tissue engineering and regenerative medicine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3,4-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms at the 3 and 4 positions of the aromatic ring. This specific modification provides distinct steric and electronic properties, enhancing the stability and bioactivity of the resulting peptides and proteins compared to other fluorinated phenylalanine analogs .

Properties

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIDJNVXPQRM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478262
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-43-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198560-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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